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Compound of Interest

Compound Name: CPI-1612

Cat. No.: B8136425 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitor CPI-
1612 with other alternatives, focusing on its specificity and supported by experimental data.

The information is intended for researchers, scientists, and drug development professionals

working in epigenetics and oncology.

Introduction to CPI-1612
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone

acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP), also known as

KAT3A and KAT3B respectively.[1] These two highly homologous proteins are critical

transcriptional co-regulators involved in a wide array of cellular processes, including cell

growth, differentiation, and apoptosis.[2][3] Dysregulation of p300/CBP activity has been

implicated in various diseases, particularly cancer, making them attractive therapeutic targets.

[4][5] CPI-1612 acts as an acetyl-CoA competitive inhibitor, targeting the catalytic HAT domain

of p300/CBP.[6]

Comparative Specificity of CPI-1612
The following table summarizes the inhibitory activity of CPI-1612 against its primary targets,

p300 and CBP, and a panel of other histone acetyltransferases. For a comprehensive

comparison, data for A-485, another well-characterized p300/CBP inhibitor, is also included.
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Target HAT CPI-1612 IC50 (nM) A-485 IC50 (nM)
Selectivity Fold
(CPI-1612 vs. Other
HATs)

EP300 (full-length) <0.5[7] 9.8[8] >20,000

CBP (full-length) 2.9[7] 2.6[8] >3,400

EP300 (HAT domain) 8.1[7] ~60[9] >1,200

PCAF
No Inhibition

(>10,000)[1]

No Inhibition

(>10,000)[9]
>10,000

GCN5L2
No Inhibition

(>10,000)[1]

No Inhibition

(>10,000)[9]
>10,000

TIP60
No Inhibition

(>10,000)[1]

No Inhibition

(>10,000)[9]
>10,000

HAT1
No Inhibition

(>10,000)[1]

No Inhibition

(>10,000)[9]
>10,000

MYST2
No Inhibition

(>10,000)[1]
Not Reported >10,000

MYST3
No Inhibition

(>10,000)[1]

No Inhibition

(>10,000)[9]
>10,000

MYST4
No Inhibition

(>10,000)[1]

No Inhibition

(>10,000)[9]
>10,000

Note: "No Inhibition" indicates that no significant inhibitory activity was observed at the highest

tested concentration (typically 10 µM). The selectivity fold is a conservative estimate based on

the highest tested concentration for the off-target HATs.

Experimental Protocols
Biochemical Histone Acetyltransferase (HAT) Selectivity
Assay (Radiometric)
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This protocol describes a common method for determining the IC50 values of a test compound

against a panel of HAT enzymes.

Materials:

Recombinant human HAT enzymes (e.g., p300, CBP, PCAF, GCN5, TIP60)

Histone H3 or H4 peptide substrate

[³H]-Acetyl-Coenzyme A

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Test compound (e.g., CPI-1612) and vehicle control (DMSO)

P81 phosphocellulose filter paper

Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.2)

Scintillation fluid and scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

Reaction Setup: In a 96-well plate, combine the assay buffer, the respective HAT enzyme,

and the histone peptide substrate.

Inhibitor Addition: Add the diluted test compound or vehicle control to the appropriate wells.

Reaction Initiation: Start the reaction by adding [³H]-Acetyl-CoA to each well.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within

the linear range of the reaction.

Reaction Termination: Spot the reaction mixture onto the P81 phosphocellulose filter paper to

capture the radiolabeled acetylated histone peptide.
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Washing: Wash the filter paper extensively with the wash buffer to remove unincorporated

[³H]-Acetyl-CoA.

Detection: Dry the filter paper, place it in scintillation vials with scintillation fluid, and measure

the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of HAT inhibition for each compound concentration

relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

Cellular Target Engagement Assay (Western Blot for
Histone Acetylation)
This protocol is used to confirm that the inhibitor affects its target in a cellular context by

measuring changes in histone acetylation levels.

Materials:

Cell line of interest (e.g., JEKO-1, a mantle cell lymphoma line)

Cell culture medium and supplements

Test compound (e.g., CPI-1612) and vehicle control (DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3 Lys27 (H3K27ac), anti-acetyl-Histone H3

Lys18 (H3K18ac), anti-total Histone H3)

HRP-conjugated secondary antibody

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8136425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the

cells with a dose-response of the test compound or vehicle control for a specified duration

(e.g., 4-24 hours).

Cell Lysis: Harvest the cells and lyse them using the lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the specific histone acetylation

mark overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Incubate the membrane with total histone H3 antibody as a loading control.

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an

imaging system.

Data Analysis: Quantify the band intensities for the acetylated histone and total histone.

Normalize the acetylated histone signal to the total histone signal to determine the relative

change in histone acetylation upon inhibitor treatment.
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Caption: p300/CBP Signaling Pathway and Point of Inhibition by CPI-1612.
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Caption: Experimental Workflow for Assessing HAT Inhibitor Specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone
Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

3. journals.biologists.com [journals.biologists.com]

4. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

5. What are p300-CBP transcription factors inhibitors and how do they work?
[synapse.patsnap.com]

6. researchgate.net [researchgate.net]

7. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8136425?utm_src=pdf-body
https://www.benchchem.com/product/b8136425?utm_src=pdf-body-img
https://www.benchchem.com/product/b8136425?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://en.wikipedia.org/wiki/P300-CBP_coactivator_family
https://journals.biologists.com/jcs/article/114/13/2363/34872/p300-CBP-proteins-HATs-for-transcriptional-bridges
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517098/
https://synapse.patsnap.com/article/what-are-p300-cbp-transcription-factors-inhibitors-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-p300-cbp-transcription-factors-inhibitors-and-how-do-they-work
https://www.researchgate.net/publication/340881779_Discovery_of_CPI-1612_A_Potent_Selective_and_Orally_Bioavailable_EP300CBP_Histone_Acetyltransferase_HAT_Inhibitor
https://www.medchemexpress.com/p300-cbp-in-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. medchemexpress.com [medchemexpress.com]

9. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Assessing the Specificity of CPI-1612 Against Other
Histone Acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8136425#assessing-the-specificity-of-cpi-1612-
against-other-histone-acetyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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